Cas no 1794759-72-0 (3-Hydroxy Detomidine Hydrochloride)

3-Hydroxy Detomidine Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H825340-10mg |
3-Hydroxy Detomidine Hydrochloride |
1794759-72-0 | 10mg |
$ 2061.00 | 2023-09-07 | ||
TRC | H825340-5mg |
3-Hydroxy Detomidine Hydrochloride |
1794759-72-0 | 5mg |
$ 1085.00 | 2023-09-07 | ||
TRC | H825340-1mg |
3-Hydroxy Detomidine Hydrochloride |
1794759-72-0 | 1mg |
$ 269.00 | 2023-09-07 | ||
TRC | H825340-2mg |
3-Hydroxy Detomidine Hydrochloride |
1794759-72-0 | 2mg |
$465.00 | 2023-05-18 | ||
A2B Chem LLC | AX36363-5mg |
3-HydroxyDetomidineHydrochloride |
1794759-72-0 | 5mg |
$1174.00 | 2024-04-20 | ||
A2B Chem LLC | AX36363-10mg |
3-HydroxyDetomidineHydrochloride |
1794759-72-0 | 10mg |
$2122.00 | 2024-04-20 | ||
TRC | H825340-25mg |
3-Hydroxy Detomidine Hydrochloride |
1794759-72-0 | 25mg |
$4392.00 | 2023-05-18 | ||
A2B Chem LLC | AX36363-1mg |
3-HydroxyDetomidineHydrochloride |
1794759-72-0 | 1mg |
$387.00 | 2024-04-20 |
3-Hydroxy Detomidine Hydrochloride 関連文献
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
3-Hydroxy Detomidine Hydrochlorideに関する追加情報
3-Hydroxy Detomidine Hydrochloride: A Comprehensive Overview
3-Hydroxy Detomidine Hydrochloride, with the CAS number 1794759-72-0, is a compound of significant interest in the fields of pharmacology and organic chemistry. This compound is a hydrochloride salt of 3-hydroxy detomidine, which belongs to the class of imidazole derivatives. The molecule is characterized by its unique chemical structure, which includes a hydroxyl group attached to the third carbon of the detomidine backbone. This structural feature imparts distinctive pharmacological properties, making it a subject of extensive research in recent years.
The synthesis of 3-Hydroxy Detomidine Hydrochloride involves a series of complex organic reactions, including oxidation and hydroxylation processes. Researchers have employed various methodologies to optimize the synthesis pathway, ensuring high yield and purity. Recent advancements in catalytic asymmetric synthesis have further enhanced the production efficiency of this compound, making it more accessible for both research and potential therapeutic applications.
In terms of pharmacological activity, 3-Hydroxy Detomidine Hydrochloride has demonstrated promising effects in preclinical studies. It exhibits potent anti-inflammatory and analgesic properties, which are attributed to its ability to modulate specific cellular pathways involved in pain signaling and inflammation. Recent studies have highlighted its potential as a novel therapeutic agent for chronic pain management, particularly in conditions such as neuropathic pain and inflammatory arthritis.
The mechanism of action of 3-Hydroxy Detomidine Hydrochloride involves interaction with various receptors and enzymes within the central nervous system. It has been shown to inhibit the activity of certain ion channels, thereby reducing neuronal hyperexcitability. Additionally, the compound has demonstrated neuroprotective effects in models of neurodegenerative diseases, suggesting its potential role in protecting against oxidative stress and apoptosis.
Recent research has also explored the metabolic profile of 3-Hydroxy Detomidine Hydrochloride. Studies indicate that the compound is rapidly absorbed following oral administration and undergoes extensive first-pass metabolism in the liver. The primary metabolites have been identified, and their pharmacokinetic properties have been characterized, providing valuable insights into its bioavailability and efficacy.
In terms of applications, 3-Hydroxy Detomidine Hydrochloride holds promise in several therapeutic areas. Its anti-inflammatory properties make it a potential candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, its neuroprotective effects suggest potential applications in neurology, particularly in the treatment of Alzheimer's disease and other neurodegenerative disorders.
The development of 3-Hydroxy Detomidine Hydrochloride as a pharmaceutical agent is currently at an advanced preclinical stage. Researchers are actively investigating its safety profile, toxicity thresholds, and long-term efficacy in animal models. Positive results from these studies could pave the way for clinical trials, ultimately leading to its approval as a novel therapeutic agent.
In conclusion, 3-Hydroxy Detomidine Hydrochloride, with CAS number 1794759-72-0, represents a significant advancement in the field of medicinal chemistry. Its unique chemical structure, coupled with its promising pharmacological properties, positions it as a potential breakthrough in the treatment of various inflammatory and neurodegenerative conditions. As research continues to unfold, this compound holds great promise for contributing to the development of innovative therapeutic solutions.
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